sodium;(3R,5S)-7-[5-(4-fluorophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate
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Overview
Description
Sodium;(3R,5S)-7-[5-(4-fluorophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate is a complex organic compound with a unique structure that includes fluorophenyl, phenyl, and phenylcarbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(3R,5S)-7-[5-(4-fluorophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate involves multiple steps, including the formation of the dihydropyrrol ring and the introduction of the fluorophenyl and phenylcarbamoyl groups. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Sodium;(3R,5S)-7-[5-(4-fluorophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and fluorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Sodium;(3R,5S)-7-[5-(4-fluorophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium;(3R,5S)-7-[5-(4-fluorophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Sodium;(3R,5S)-7-[5-(4-chlorophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate
- Sodium;(3R,5S)-7-[5-(4-bromophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate
Uniqueness
The uniqueness of sodium;(3R,5S)-7-[5-(4-fluorophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate lies in its specific fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different halogen substitutions.
Properties
Molecular Formula |
C33H36FN2NaO5 |
---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
sodium;(3R,5S)-7-[5-(4-fluorophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C33H37FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,30-31,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27+,30?,31?;/m0./s1 |
InChI Key |
XUHVKQDGMHEIFL-KCEGUNEJSA-M |
Isomeric SMILES |
CC(C)C1C(C(=C(N1CC[C@@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |
Canonical SMILES |
CC(C)C1C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |
Origin of Product |
United States |
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